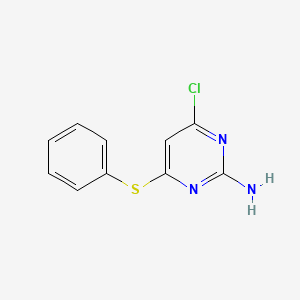
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine (CPSP) is a small molecule with a wide range of applications in chemical research and development. It is a synthetic compound with a unique structure and properties, making it an attractive target for research. CPSP has been studied for its potential use in drug discovery, as well as its potential use in medical and biological applications.
Scientific Research Applications
Antimicrobial Activity
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their antimicrobial properties. Research has shown significant antibacterial and antifungal activities against a variety of pathogens, highlighting their potential as antimicrobial agents. These compounds' effectiveness against bacteria such as Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus, as well as fungi like Aspergillus niger and Aspergillus flavus, suggests their utility in developing new antimicrobial treatments (Mittal, Sarode, & Vidyasagar, 2011).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of this compound derivatives have been extensively studied. These compounds serve as intermediates in the synthesis of various pharmaceuticals, demonstrating their role in the development of antitumor drugs and small molecular inhibitors. The synthesis involves acylation and nucleophilic substitution, with structural confirmation by MS and NMR, indicating their importance in medicinal chemistry research (Gan et al., 2021).
Environmental Degradation Studies
Studies on the environmental degradation of related compounds, such as chlorimuron-ethyl, by microorganisms like Aspergillus niger have demonstrated the potential of this compound derivatives in bioremediation. These findings highlight the compound's relevance in addressing agricultural chemical contamination and the role of microbial transformation in mitigating environmental impacts (Sharma, Banerjee, & Choudhury, 2012).
Antitubercular and Antioxidant Activities
New pyrimidine-azitidinone analogues, derived from this compound, have shown promising antioxidant, antimicrobial, and antitubercular activities. These derivatives have been tested against various bacterial and fungal strains, including Mycobacterium tuberculosis, indicating their potential in treating infectious diseases and tuberculosis, as well as their antioxidant properties (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
4-chloro-6-phenylsulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQLMWAIZBFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


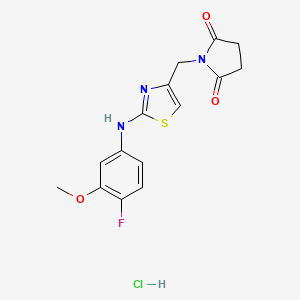
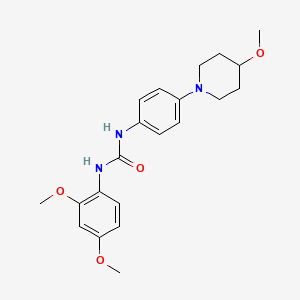
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)
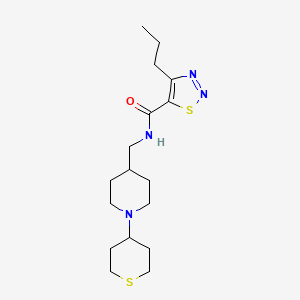
![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)
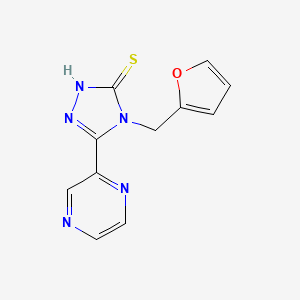
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
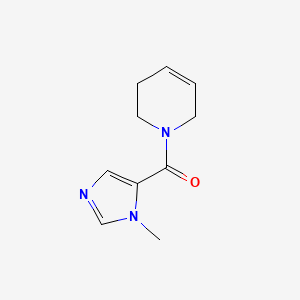
![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

